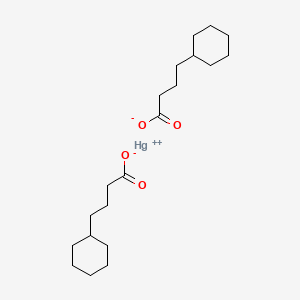

Cyclohexanebutanoic acid, mercury(2+) salt

Description

Cyclohexanebutanoic acid, mercury(2+) salt (CAS 62638-02-2) is an organomercury compound formed by the reaction of cyclohexanebutanoic acid with mercury(II) ions. It is classified under non-essential metals due to its toxicity and environmental persistence. Regulatory guidelines restrict its use to concentrations ≤0.1% in products, with a prohibited (P) status in many jurisdictions due to severe health and ecological risks .

Mercury(II) compounds are notorious for their neurotoxic and bioaccumulative properties. In this salt, the mercury atom binds to the carboxylate group of cyclohexanebutanoic acid, creating a stable complex that can persist in ecosystems and biomagnify through food chains .

Properties

IUPAC Name |

4-cyclohexylbutanoate;mercury(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H18O2.Hg/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZSHUAZLIDRHS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Hg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34HgO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4441-63-8 (Parent) | |

| Record name | Cyclohexanebutanoic acid, mercury(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062638022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7069603 | |

| Record name | Cyclohexanebutanoic acid, mercury(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62638-02-2 | |

| Record name | Cyclohexanebutanoic acid, mercury(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062638022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanebutanoic acid, mercury(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanebutanoic acid, mercury(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury hydrogen cyclohexanebutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of cyclohexanebutanoic acid, mercury(2+) salt involves the reaction of cyclohexanebutanoic acid with a mercury(2+) salt. The reaction conditions typically require a controlled environment to ensure the proper formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the toxic nature of mercury compounds and to ensure the purity of the final product .

Chemical Reactions Analysis

Cyclohexanebutanoic acid, mercury(2+) salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of mercury.

Reduction: Reduction reactions can convert mercury(2+) to mercury(0) or other lower oxidation states.

Substitution: The compound can participate in substitution reactions where the mercury ion is replaced by other metal ions or functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cyclohexanebutanoic acid, mercury(2+) salt is utilized in various scientific research fields, including:

Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.

Biology: The compound is studied for its potential effects on biological systems, including its toxicity and interaction with biological molecules.

Medicine: Research is conducted to explore its potential therapeutic applications and its effects on human health.

Industry: It is used in the manufacturing of certain industrial products where mercury compounds are required.

Mechanism of Action

The mechanism of action of cyclohexanebutanoic acid, mercury(2+) salt involves its interaction with biological molecules, leading to various biochemical effects. The mercury ion can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The molecular targets and pathways involved include enzymes and other proteins that contain reactive thiol groups .

Comparison with Similar Compounds

Cyclohexanebutanoic Acid, Lead(2+) Salt (CAS 62637-99-4)

This lead analog shares the same carboxylate backbone but substitutes mercury with lead. Key differences include:

While both metals are regulated, mercury’s prohibition reflects its higher acute toxicity and environmental mobility. Lead salts, though hazardous, are more commonly restricted rather than fully banned .

Other Heavy Metal Salts of Carboxylic Acids

- Lead Naphthenate (CAS 61790-14-5): A lead-carboxylate used historically as a wood preservative. Like the mercury salt, it is restricted to ≤500 ppm in mixtures but is less tightly controlled than organomercury compounds .

- Cobalt-Lead-Manganese Naphthenate: A mixed-metal carboxylate with broader industrial applications. Its regulation depends on the combined concentration of non-essential metals .

Key Research Findings

- Toxicity Mechanisms : Mercury(II) disrupts enzyme function by binding to sulfhydryl groups, whereas lead interferes with calcium signaling and heme synthesis .

- Environmental Persistence: Cyclohexanebutanoic acid’s hydrophobic cyclohexane moiety enhances the stability of both mercury and lead salts, prolonging their half-life in sediments .

- Regulatory Trends : Global frameworks (e.g., EU REACH, U.S. TSCA) prioritize mercury compounds for phase-out due to their irreversible health impacts, while lead regulations focus on exposure minimization .

Data Tables

Table 1: Regulatory Limits for Selected Metal Salts

| Compound | CAS Number | Regulatory Limit | Status |

|---|---|---|---|

| Cyclohexanebutanoic acid, mercury(2+) salt | 62638-02-2 | ≤0.1% | Prohibited (P) |

| Cyclohexanebutanoic acid, lead(2+) salt | 62637-99-4 | ≤0.1%–500 ppm | Restricted (R) |

| Lead naphthenate | 61790-14-5 | ≤500 ppm | Restricted (R) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.